![molecular formula C18H16N6O2 B14741860 4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline CAS No. 6311-02-0](/img/structure/B14741860.png)
4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is a complex organic compound that features a nitropyridine moiety linked to a hydrazinylidene group, which is further connected to a methylene bridge and two aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline typically involves the reaction of 5-nitropyridine-2-amine with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 4,4’-diaminodiphenylmethane under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4’-{[2-(5-aminopyridin-2-yl)hydrazinylidene]methylene}dianiline, while substitution reactions can introduce various functional groups onto the aniline rings .
科学的研究の応用
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the hydrazinylidene group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-chloro-2-{[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenol
- 2-ethoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenoxyacetonitrile
Uniqueness
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is unique due to its specific structural features, such as the presence of both nitropyridine and aniline groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
特性
CAS番号 |
6311-02-0 |
|---|---|
分子式 |
C18H16N6O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
N-[bis(4-aminophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c19-14-5-1-12(2-6-14)18(13-3-7-15(20)8-4-13)23-22-17-10-9-16(11-21-17)24(25)26/h1-11H,19-20H2,(H,21,22) |
InChIキー |
KOQDCVVLPXKMBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


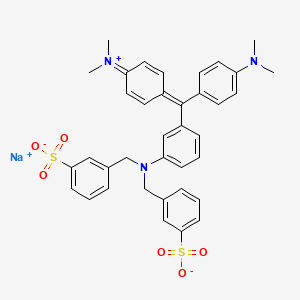
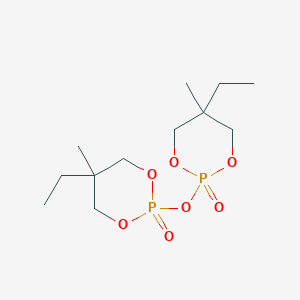
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
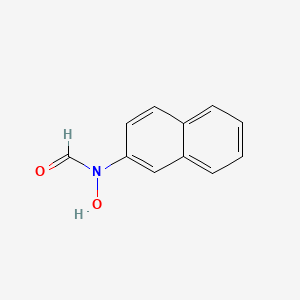
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
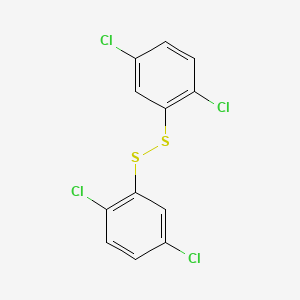
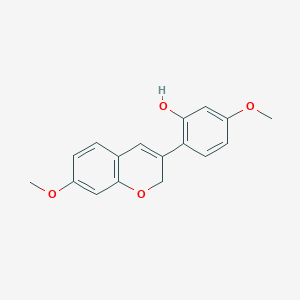
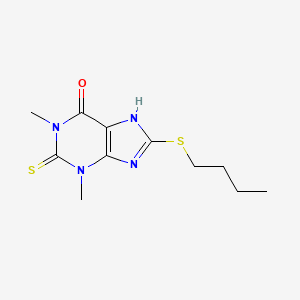
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
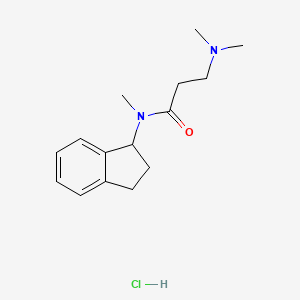
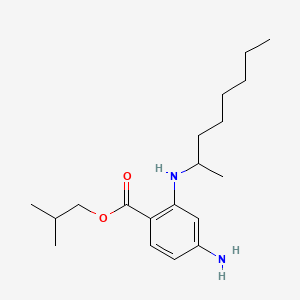
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
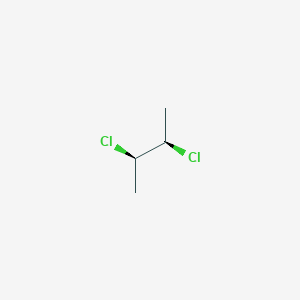
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
